3-Mercaptopropanol

Beschreibung

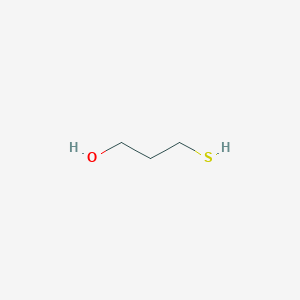

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLSSLVZXJBVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051836 | |

| Record name | 3-Mercapto-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Mercapto-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19721-22-3, 63947-56-8 | |

| Record name | 3-Mercapto-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19721-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6F8YVC7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Step 1: Thio-S-Acetic Acid Allylation

The reaction employs thio-S-acetic acid (CH₃COSH) and allyl alcohol (C₃H₅OH) under nitrogen-rich conditions (85% N₂, 15% O₂) in chloroform. Key parameters include:

Step 2: Hydrolysis of S-(3-Hydroxypropyl) Thioacetate

The hydrolysis step determines final yield and purity. Four reagent systems are effective:

Hydrazine monohydrate in methanol achieves the highest yields (84%) due to its dual role as a nucleophile and base, facilitating efficient thioester cleavage. Post-hydrolysis, distillation under reduced pressure (15 Torr, 90°C) isolates 3MPO as a faint yellow liquid.

Comparative Analysis of Conventional vs. Novel Methods

Traditional routes for 3MPO synthesis faced limitations in safety and scalability:

The patent method improves yield by 20–30% while eliminating hazardous reagents, making it preferable for industrial applications.

Mechanistic Insights and Byproduct Management

Addition Reaction Mechanism

Thio-S-acetic acid undergoes radical-mediated addition to allyl alcohol’s double bond. Oxygen in the reaction atmosphere (15% O₂) initiates radical chain propagation, accelerating the reaction. Byproducts like diallyl ether are minimized by maintaining temperatures below 60°C.

Hydrolysis Pathways

-

Acidic Conditions : Hydrochloric or sulfuric acid protonates the thioester carbonyl, enabling nucleophilic attack by water.

-

Basic Conditions : Ammonia or hydrazine deprotonates water, generating hydroxide ions for nucleophilic cleavage.

Side reactions, such as oxidation of 3MPO to disulfides, are suppressed by inert atmospheres during distillation.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Mercapto-1-propanol can undergo oxidation reactions to form disulfides or sulfonic acids.

Reduction: It can be reduced to form various thiol derivatives.

Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Disulfides: Formed through oxidation.

Thiol Derivatives: Formed through reduction.

Substituted Propanols: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role as a Building Block

3-Mercapto-1-propanol serves as an important building block in organic synthesis, particularly in the production of thiol-containing compounds. Its ability to act as a nucleophile makes it useful in various chemical reactions, including:

- Formation of Disulfides : It can be oxidized to form disulfides, which are significant in biochemistry and materials science.

- Synthesis of Oligosaccharides : Research indicates its use as a traceless linker for the chemical and enzymatic synthesis of oligosaccharides, enhancing the efficiency of glycosylation reactions .

Biological Applications

Cell Biology and Biochemistry

In cell biology, 3-Mercapto-1-propanol is utilized for its thiol group, which can participate in redox reactions. This property is leveraged in:

- Cell Culture : It is used in cell culture media to maintain cellular redox balance .

- Antioxidant Studies : Its antioxidant properties make it a candidate for studies aimed at understanding oxidative stress and cellular responses.

Food Chemistry

Flavor and Aroma Enhancement

In food chemistry, 3-Mercapto-1-propanol contributes to the flavor profile of certain foods and beverages:

- Wine Production : It has been identified in wines where it contributes to the aroma profile, particularly in enhancing fruity notes . The presence of this compound can affect the sensory characteristics of wine, making it an area of interest for enologists.

Pharmaceutical Applications

Potential Therapeutic Uses

The compound's biological activity suggests potential therapeutic applications:

- Drug Development : Research is ongoing into its use as a precursor for pharmaceuticals that target specific biochemical pathways due to its thiol functionality .

- Toxicology Studies : Understanding its toxicity profile is crucial for evaluating its safety in pharmaceutical formulations .

Material Science

Polymer Chemistry

In material science, 3-Mercapto-1-propanol can be used in polymer chemistry:

- Synthesis of Thiol-Functionalized Polymers : Its thiol group allows for the functionalization of polymers, which can enhance material properties such as adhesion and chemical resistance.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Mercapto-1-propanol involves its ability to form strong bonds with various molecules through its thiol group. This allows it to act as a reducing agent, a nucleophile, or a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Comparison of Thiols in SAMs for Biosensors

| Thiol | Chain Length | Signal Gain (vs. C6) | Electron Transfer Efficiency | Reference |

|---|---|---|---|---|

| 3-Mercapto-1-propanol | C3 | 1.2× | High | |

| 6-Mercapto-1-hexanol | C6 | 1.0× | Moderate | |

| 11-Mercapto-1-undecanol | C11 | 0.8× | Low |

Table 3: Backfillers in tBLM Formation

| Backfiller | Chain Length | Insulation | Ion Transport Efficiency | Corrosion Resistance |

|---|---|---|---|---|

| 3-Mercapto-1-propanol | C3 | Moderate | High | Excellent |

| 9-Mercapto-1-nonanol | C9 | High | Low | Excellent |

Biologische Aktivität

3-Mercapto-1-propanol (3MPO), also known as 3-sulfanylpropan-1-ol, is a sulfur-containing organic compound with significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of 3MPO based on diverse sources.

- Molecular Formula : C₃H₈OS

- Molecular Weight : 92.16 g/mol

- CAS Number : 19721-22-3

- Physical State : Colorless liquid

- Solubility : Slightly soluble in water

Mechanisms of Biological Activity

3MPO exhibits various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The mechanisms underlying these activities are primarily attributed to its thiol group, which can interact with different biological molecules.

Antimicrobial Activity

Research indicates that 3MPO demonstrates antimicrobial properties against a range of pathogens. Its efficacy is linked to the disruption of microbial cell membranes and interference with metabolic processes. For instance, studies have shown that 3MPO can inhibit the growth of certain bacteria and fungi, suggesting its potential use as a preservative or therapeutic agent in infectious diseases.

Anti-inflammatory Effects

3MPO has been observed to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This immunomodulatory effect is crucial for its potential application in treating autoimmune diseases and conditions characterized by chronic inflammation.

Cytotoxicity and Apoptosis Induction

The compound exhibits cytotoxic effects on various cancer cell lines, including A-549 (lung cancer) and WEHI-231 (B-cell lymphoma). The cytotoxicity is associated with the induction of apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. In studies, 3MPO has been shown to significantly decrease cell viability at concentrations as low as 50 µM, with a reported suppression rate of 69.8% in lymphocyte proliferation assays .

Table 1: Summary of Biological Activities of 3-Mercapto-1-propanol

Safety Profile

Despite its therapeutic potential, 3MPO poses safety concerns. It is classified as toxic upon contact with skin or ingestion, causing irritation and respiratory issues. Proper handling protocols must be observed when working with this compound to minimize exposure risks .

Q & A

Basic Research Questions

Q. How can researchers determine the thermodynamic properties (e.g., enthalpy of vaporization, Gibbs free energy) of 3-Mercapto-1-propanol experimentally and computationally?

- Methodology: Use computational methods like the Joback method to estimate properties such as enthalpy of vaporization (ΔHvap = 45.69 kJ/mol), Gibbs free energy (gf = -133.05 kJ/mol), and critical temperature (Tc = 608.50 K) . Cross-validate results with the Crippen method for logP (0.299) and log10ws (-0.41), which predict solubility and partitioning behavior . For experimental validation, employ calorimetry or gas-phase measurements.

Q. What are the key considerations when handling 3-Mercapto-1-propanol in laboratory settings due to its reactivity?

- Methodology: Prioritize safety protocols outlined in chemical safety data sheets (SDS), including storage at +4°C (to prevent degradation) and handling in fume hoods to avoid exposure to vapors . Use inert atmospheres (e.g., nitrogen) during synthesis or reactions to mitigate oxidation of the thiol (-SH) group.

Q. How can researchers resolve discrepancies between calculated and experimentally observed physical properties?

- Methodology: Compare computational outputs (e.g., Joback or Crippen predictions) with experimental data from NIST Webbook (e.g., rinpol = 852.00 NIST-derived polarity index) . Discrepancies may arise from assumptions in group contribution methods; refine models using regression analysis or machine learning to account for molecular interactions.

Advanced Research Questions

Q. What experimental design challenges arise when studying the kinetic stability of 3-Mercapto-1-propanol in aqueous solutions?

- Methodology: Design controlled pH and temperature experiments to monitor thiol-thioester equilibria. Use NMR spectroscopy to track proton exchange rates and GC-MS to quantify degradation products. Challenges include minimizing autoxidation (via antioxidants like EDTA) and ensuring reproducibility under inert conditions .

Q. How can researchers integrate computational and experimental data to model the solvent interactions of 3-Mercapto-1-propanol?

- Methodology: Combine McGowan method calculations (mcvol = 75.350 mL/mol for molecular volume) with experimental Hansen solubility parameters. Use molecular dynamics (MD) simulations to predict solvation free energy and validate with partition coefficient (logP) measurements .

Q. What advanced techniques are suitable for analyzing the thermodynamic phase behavior of 3-Mercapto-1-propanol under high-pressure conditions?

- Methodology: Employ pVT (pressure-volume-temperature) measurements and equation-of-state models (e.g., Peng-Robinson) to study critical points (e.g., pc = 5486.97 kPa). Validate with high-pressure DSC (differential scanning calorimetry) to observe phase transitions .

Q. How can researchers address gaps in existing literature on the environmental fate of 3-Mercapto-1-propanol?

- Methodology: Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify understudied areas (e.g., biodegradation pathways). Design experiments to measure soil adsorption coefficients (Koc) and aquatic toxicity using OECD guidelines .

Key Considerations for Rigorous Research

- Ethical Compliance: Adhere to institutional guidelines for chemical waste disposal and human/animal safety if applicable .

- Data Reproducibility: Document computational parameters (e.g., group contribution assumptions in Joback) and experimental conditions (e.g., purity >95% via GC analysis) .

- Literature Synthesis: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.